Bis(sulfosuccinimidyl)suberat-Natriumsalz

Übersicht

Beschreibung

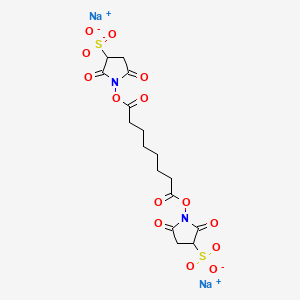

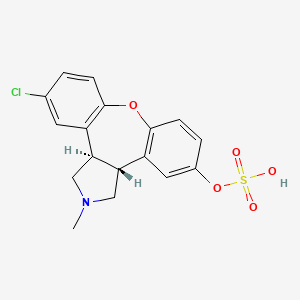

Bis(sulfosuccinimidyl) suberate sodium salt is a homobifunctional crosslinker widely used in biological research. This compound is known for its water solubility, making it ideal for applications where organic solvents might interfere with protein structure and function . It is primarily used to covalently link molecules of interest, facilitating the study of protein interactions and structures .

Wissenschaftliche Forschungsanwendungen

Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker to study protein-protein interactions and to stabilize protein complexes.

Medicine: Employed in the development of antibody-drug conjugates and other therapeutic agents.

Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic applications.

Wirkmechanismus

Target of Action

Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .

Mode of Action

BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of the N-hydroxysulfosuccinimidyl leaving group . The crosslinking process covalently binds the BS3 Crosslinker to its target molecules .

Biochemical Pathways

The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By forming covalent bonds between proteins, BS3 Crosslinker can stabilize protein-protein interactions . This is particularly useful in biological research, especially in immuno-technologies and protein studies .

Pharmacokinetics

It’s known that bs3 crosslinker is water-soluble , which suggests it could have good bioavailability. It’s also non-cleavable and membrane-impermeable , meaning it cannot freely pass through cellular membranes, which could limit its distribution within the body.

Result of Action

The primary result of BS3 Crosslinker’s action is the formation of stable protein-protein conjugates . This can help to stabilize transient or weak protein interactions, making them easier to study . For example, BS3 Crosslinker has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, making it easier to detect intra-membrane and extra-membrane Aβ oligomers states .

Action Environment

The action of BS3 Crosslinker can be influenced by environmental factors. For instance, its reactivity towards primary amines is pH-dependent, with optimal activity occurring at pH 7-9 . Additionally, as BS3 Crosslinker is water-soluble , its action could be influenced by the hydration status of the environment. Lastly, as BS3 Crosslinker is moisture-sensitive , it must be stored desiccated at 4°C to maintain its reactivity.

Biochemische Analyse

Biochemical Properties

Bis(sulfosuccinimidyl) suberate sodium salt plays a significant role in biochemical reactions. It contains an amine-reactive N-hydroxysulfosuccinimidyl (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines, which are generally found in the side chain of lysine residues and the N-terminus of each polypeptide, to form stable amide bonds . This property allows Bis(sulfosuccinimidyl) suberate sodium salt to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Bis(sulfosuccinimidyl) suberate sodium salt has significant effects on various types of cells and cellular processes. Due to its membrane impermeability, it is an ideal crosslinker for cell surface proteins . It can influence cell function by interacting with these proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bis(sulfosuccinimidyl) suberate sodium salt involves its interaction with primary amines. The NHS esters at each end of the compound react rapidly with any primary amine-containing molecule . This reaction results in the formation of stable amide bonds, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of suberic acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a dehydrating agent . The reaction proceeds as follows:

- Suberic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride.

- The activated suberic acid is then reacted with N-hydroxysulfosuccinimide in the presence of a base such as triethylamine to form bis(sulfosuccinimidyl) suberate.

- Finally, the product is neutralized with sodium hydroxide to yield bis(sulfosuccinimidyl) suberate sodium salt .

Industrial Production Methods

Industrial production of bis(sulfosuccinimidyl) suberate sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(sulfosuccinimidyl) suberate sodium salt primarily undergoes nucleophilic substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines, such as lysine residues in proteins.

Conditions: The reactions are typically carried out in aqueous buffers at pH 7-9.

Major Products

The major products of these reactions are crosslinked proteins or peptides, where the amine groups are covalently linked by the bis(sulfosuccinimidyl) suberate sodium salt .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Disuccinimidyl suberate: A non-water-soluble analog of bis(sulfosuccinimidyl) suberate sodium salt.

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)): Another water-soluble crosslinker with a different spacer arm length.

Uniqueness

Bis(sulfosuccinimidyl) suberate sodium salt is unique due to its water solubility and membrane impermeability, making it ideal for crosslinking cell surface proteins without the need for organic solvents . This property distinguishes it from other crosslinkers that may require organic solvents or have different spacer arm lengths .

Eigenschaften

IUPAC Name |

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYOHMBGJPESL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421984 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127634-19-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Bis(sulfosuccinimidyl) suberate sodium salt (BS3) contribute to understanding protein structures within complexes?

A1: BS3 is a chemical crosslinker that targets primary amines, typically found in lysine residues and the N-terminus of proteins. [, ] When applied to a protein complex, BS3 forms covalent bonds between amino acid residues in close proximity. By analyzing the crosslinked peptides using mass spectrometry, researchers can identify the specific amino acids involved in crosslinking. This information provides valuable insights into the spatial arrangement of proteins within a complex, revealing which regions are close together in the native state. []

Q2: Can you give an example of how Bis(sulfosuccinimidyl) suberate sodium salt (BS3) has been specifically utilized in research?

A2: In a study focusing on the human TIM22 complex, a molecular machine responsible for protein transport within mitochondria, researchers employed BS3 to decipher the complex's architecture. [] By crosslinking the isolated TIM22 complex with BS3 and analyzing the resulting crosslinked peptides, the researchers successfully mapped interactions between various subunits of the complex, including the small TIM chaperone complex. This approach unveiled novel insights into the structural organization of the human TIM22 complex, furthering our understanding of its function in protein translocation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)